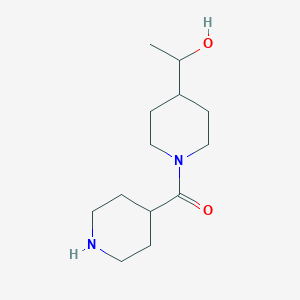
4-Chloro-5,7-difluoro-3-iodoquinoline
Descripción general
Descripción
4-Chloro-5,7-difluoro-3-iodoquinoline, also known as CFQ, is a synthetic small molecule that is used in a variety of scientific research applications. CFQ is a halogenated aromatic compound that has been found to have a number of different biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Chloro-5,7-difluoro-3-iodoquinoline serves as an intermediate in the synthesis of various complex quinoline derivatives through selective halogen substitution and cross-coupling reactions. The compound's halogens (chlorine and iodine) can be selectively substituted with aryl groups in reactions with arylboronic acids, demonstrating significant effects of additives like water or Bu4NBr on the reaction rate and yield. This selective substitution enables the one-pot synthesis of diarylquinolines with different aryl groups in high yields, highlighting its utility in organic synthesis and chemical transformations (Tsvetkov et al., 2002).
Cross-Coupling Reactions
This compound also plays a crucial role in cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry. For instance, its use in Suzuki cross-coupling reactions with arylboronic acids under phosphine-free palladium catalysis in water has been documented. Such reactions are noted for their regioselective synthesis of quinolines, indicating the compound's significance in creating structurally diverse organic molecules with potential applications in pharmaceuticals and materials science (Friesen & Trimble, 2004).
Tautomerism and Substituent Effects
Research into the tautomerism and substituent effects on quinoline derivatives, including this compound, provides insights into their stability and reactivity. Studies involving Density Functional Theory (DFT) have examined the stability of various tautomers and the influence of halogen substituents on molecular properties. Such investigations are crucial for understanding the behavior of quinoline derivatives in different chemical environments and their potential applications in drug design and development (Karpińska et al., 2010).
Advanced Materials and Molecular Electronics
The structural modification of quinoline derivatives, including this compound, has implications for the development of advanced materials and molecular electronics. Research on the synthesis and photophysical properties of polycarbo-substituted quinazolines derived from similar compounds explores their potential applications in optoelectronics and as materials with unique electronic properties (Mphahlele et al., 2015).
Propiedades
IUPAC Name |
4-chloro-5,7-difluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2IN/c10-9-6(13)3-14-7-2-4(11)1-5(12)8(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDCOSBBQAGVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)I)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)
![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)
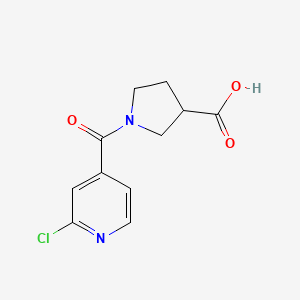
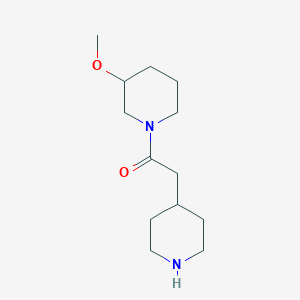
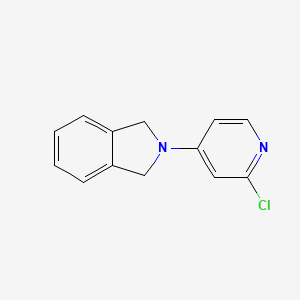
![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)

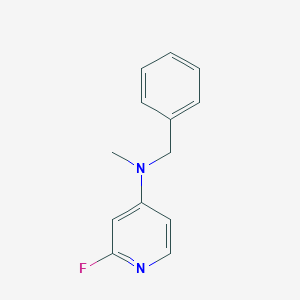
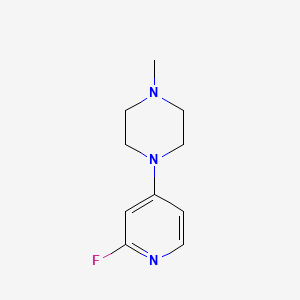
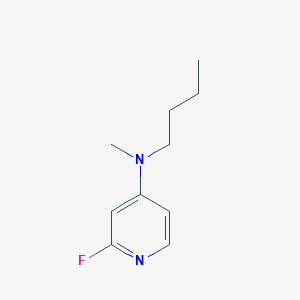
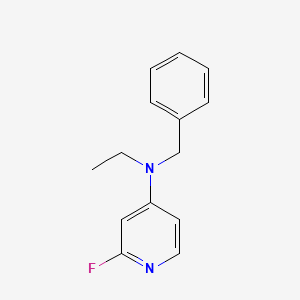
![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)

